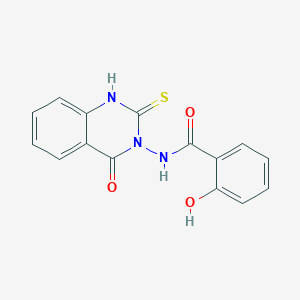![molecular formula C17H21N3O B10900727 (2E)-3-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10900727.png)
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring and a propenamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Coupling with Propenamide: The alkylated pyrazole is coupled with (E)-2-propenamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the reduction of the propenamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target of interest.
類似化合物との比較
Similar Compounds
- (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE
- (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-METHYLPHENYL)-2-PROPENAMIDE
- (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-CHLOROPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the isopropyl group on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, differentiating it from similar compounds.
This detailed article provides a comprehensive overview of (E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N~1~-(2-ISOPROPYLPHENYL)-2-PROPENAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H21N3O |
|---|---|
分子量 |
283.37 g/mol |
IUPAC名 |
(E)-3-(1-ethylpyrazol-4-yl)-N-(2-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H21N3O/c1-4-20-12-14(11-18-20)9-10-17(21)19-16-8-6-5-7-15(16)13(2)3/h5-13H,4H2,1-3H3,(H,19,21)/b10-9+ |
InChIキー |
PAMWONURWLVKBS-MDZDMXLPSA-N |
異性体SMILES |
CCN1C=C(C=N1)/C=C/C(=O)NC2=CC=CC=C2C(C)C |
正規SMILES |
CCN1C=C(C=N1)C=CC(=O)NC2=CC=CC=C2C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide](/img/structure/B10900645.png)
![2,2,2-Trifluoroethyl 4-[(naphthalen-1-yloxy)methyl]benzoate](/img/structure/B10900663.png)
![1,1'-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea]](/img/structure/B10900671.png)
![4-chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10900677.png)
![3-(ethylsulfanyl)-6-{(1E)-1-[4-(propan-2-yl)phenyl]prop-1-en-2-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10900682.png)
![1-(2,4-dichlorobenzyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900685.png)
![4-{[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10900686.png)
![2,2,3,3-Tetrafluoropropyl 5-[(7-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B10900690.png)
![5,7-Bis(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10900699.png)
![2-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10900707.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10900713.png)
![5-({(Z)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10900717.png)

![1-[3-Amino-6-(4-bromophenyl)-4-phenylthieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone](/img/structure/B10900735.png)
